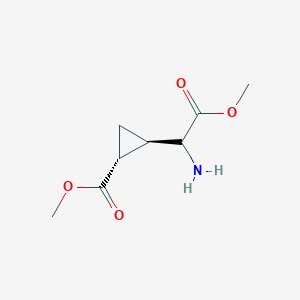
Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as MAPC and is synthesized through a specific method that involves the use of several chemicals and reagents.
作用機序
The mechanism of action of MAPC is not fully understood, but it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. MAPC has been shown to have potent anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. MAPC has also been shown to have neuroprotective effects, which may be due to its ability to modulate specific neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
MAPC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MAPC can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that MAPC can reduce inflammation, protect against neurodegeneration, and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using MAPC in lab experiments is its high solubility and bioavailability, which allows for easy administration and delivery to target tissues. MAPC is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using MAPC in lab experiments is its cost, as it is a relatively expensive compound to synthesize.
将来の方向性
There are several future directions for the study of MAPC. One direction is the development of new drugs based on the structure of MAPC, which may have improved efficacy and reduced side effects compared to current drugs. Another direction is the study of the molecular mechanisms underlying the effects of MAPC, which may lead to the identification of new drug targets. Finally, the study of the pharmacokinetics and pharmacodynamics of MAPC may lead to the development of new drug delivery systems that improve the efficacy and safety of current drugs.
合成法
The synthesis of MAPC involves the reaction between ethyl diazoacetate and methoxyamine hydrochloride to form the intermediate, ethyl 2-(methoxyamino)-2-oxoacetate. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product, methyl (Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate. This synthesis method has been extensively studied and optimized to produce high yields of MAPC.
科学的研究の応用
MAPC has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MAPC has been identified as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. MAPC has also been studied for its potential use in drug delivery systems, as it has been shown to have high solubility and bioavailability.
特性
IUPAC Name |
methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-4(5)6(9)8(11)13-2/h4-6H,3,9H2,1-2H3/t4-,5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHOGYKEUQJVMS-QYRBDRAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137838520 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

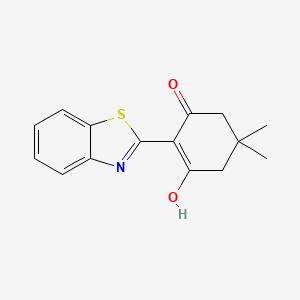
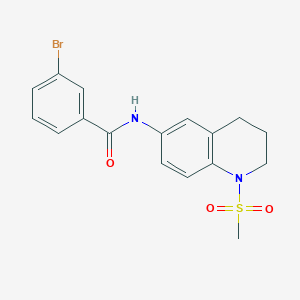
![2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate](/img/structure/B2644527.png)



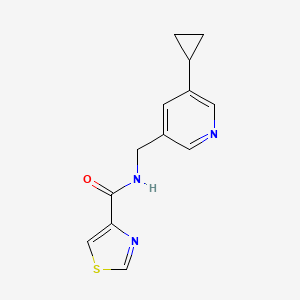
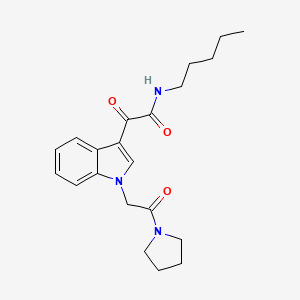
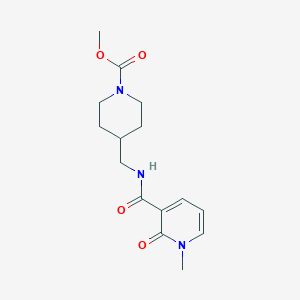

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)
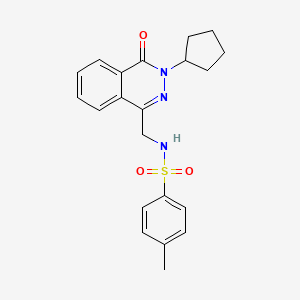
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)
![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)